molecular formula C15H20BrNO2 B5613742 1-[(4-bromo-2,6-dimethylphenoxy)acetyl]piperidine

1-[(4-bromo-2,6-dimethylphenoxy)acetyl]piperidine

Cat. No. B5613742
M. Wt: 326.23 g/mol
InChI Key: WACCMUBLXCWVOW-UHFFFAOYSA-N
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Description

1-[(4-bromo-2,6-dimethylphenoxy)acetyl]piperidine is a chemical compound that has been studied for various properties and reactions. Its synthesis, molecular structure analysis, chemical reactions, and properties are of interest in the field of organic chemistry.

Synthesis Analysis

1-[(4-bromo-2,6-dimethylphenoxy)acetyl]piperidine can be synthesized through several methods. For instance, Fujii et al. (1977) described the construction of lactam carbonyl function in 1,3-disubstituted piperidines, which can be relevant for synthesizing similar compounds (Fujii, Ohba, & Yoshifuji, 1977).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 1-[(4-bromo-2,6-dimethylphenoxy)acetyl]piperidine, often features a chair conformation with equatorial orientation of substituents, as found by Dineshkumar and Parthiban (2022) in their study of a similar molecule (Dineshkumar & Parthiban, 2022).

Chemical Reactions and Properties

The chemical reactions involving piperidine derivatives are complex and vary based on the functional groups attached. Sugimoto et al. (1995) explored structure-activity relationships in acetylcholinesterase inhibitors using piperidine derivatives, providing insight into the reactivity of such compounds (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).

Physical Properties Analysis

Physical properties of piperidine derivatives like melting point, solubility, and crystal structure can be inferred from similar compounds. For instance, Naveen et al. (2015) characterized the crystal and molecular structure of a piperidin-4-yl derivative, which may provide parallels for the physical properties of 1-[(4-bromo-2,6-dimethylphenoxy)acetyl]piperidine (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).

Chemical Properties Analysis

The chemical properties of this compound would be influenced by its functional groups and molecular structure. Studies like that of Khan et al. (2013) on related piperidine derivatives provide insights into the reactivity and chemical behavior of such compounds (Khan, Ibrar, Lal, Altaf, & White, 2013).

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-11-8-13(16)9-12(2)15(11)19-10-14(18)17-6-4-3-5-7-17/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACCMUBLXCWVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCCCC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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